Home > Products > Screening Compounds P35116 > PAR-4 Agonist Peptide, amide
PAR-4 Agonist Peptide, amide -

PAR-4 Agonist Peptide, amide

Catalog Number: EVT-242958
CAS Number:
Molecular Formula: C34H48N8O7
Molecular Weight: 680.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PAR-4 Agonist Peptide, Amide, often represented by the sequence AYPGKF-NH2, is a synthetic peptide widely employed in scientific research to activate Protease-Activated Receptor 4 (PAR4). [ [], [] ] PAR4 belongs to a family of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs) that play critical roles in various physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cancer. [ [], [] ]

PAR-4 Agonist Peptide, Amide mimics the tethered ligand sequence of PAR4, enabling researchers to specifically investigate the downstream signaling pathways and cellular responses mediated by PAR4 activation. This peptide serves as a valuable tool for elucidating the physiological and pathological roles of PAR4 in different biological systems. [ [], [] ]

Future Directions
  • Developing more potent and selective PAR4 agonists: Improving the peptide's pharmacological properties to enhance its utility in research and potential therapeutic applications. [ [], [] ]
  • Exploring the therapeutic potential of PAR4 agonists: Investigating the potential use of PAR4 agonists in treating conditions such as bleeding disorders and spinal cord injuries. [ [], [] ]

AYPGKF-NH2

Compound Description: AYPGKF-NH2 is a well-established, potent, and selective agonist peptide for the Proteinase-Activated Receptor 4 (PAR4). It acts by mimicking the tethered ligand exposed upon proteolytic cleavage of the receptor, thereby activating downstream signaling pathways. []

Relevance: AYPGKF-NH2 serves as the canonical PAR-4 agonist peptide and is the basis for designing numerous analogues, including the target compound "PAR-4 Agonist Peptide, amide". [] The structural similarity lies in the shared core sequence of amino acids, indicating that "PAR-4 Agonist Peptide, amide" likely represents a modified version of AYPGKF-NH2, potentially with substitutions or additions aimed at improving its potency, selectivity, or pharmacokinetic properties. []

Relevance: GYPGKF-NH2 highlights the importance of the Alanine residue in the first position of AYPGKF-NH2 for its high potency as a PAR-4 agonist. [] This information is relevant to understanding the structure-activity relationships within this class of peptides and may suggest that the "PAR-4 Agonist Peptide, amide" retains this crucial Alanine residue or incorporates modifications to compensate for its absence.

trans-cinnamoyl-YPGKF-NH2

Compound Description: This synthetic peptide represents another analogue of the PAR-4 tethered ligand, modified by substituting the Alanine residue with a trans-cinnamoyl group at the N-terminus. This modification completely abolishes the agonistic activity observed with AYPGKF-NH2 and instead confers potent antagonistic properties against PAR-4 activation. []

Relevance: The distinct functional switch from agonist to antagonist upon the introduction of the trans-cinnamoyl group emphasizes the critical role of the N-terminal region in determining the functional outcome of PAR-4 binding. [] Given this information, it is less likely that "PAR-4 Agonist Peptide, amide" incorporates a similar bulky aromatic group at its N-terminus, as this would likely result in an antagonist rather than an agonist.

Thrombin Receptor Activating Peptide (TRAP)

Compound Description: TRAP is a hexapeptide (SFLLRN) that functions as a potent agonist of Proteinase-Activated Receptor 1 (PAR-1). It mimics the tethered ligand sequence exposed upon thrombin cleavage of the receptor. []

2-furoyl-LIGRLO-amide (2fly)

Compound Description: 2-furoyl-LIGRLO-amide is a potent and selective agonist peptide for Proteinase-Activated Receptor 2 (PAR-2). [, ] It induces vasodilation in a PAR-2-dependent manner and contributes to understanding PAR-2 signaling in various cell types, including endothelial cells. [, ]

Relevance: While targeting a different PAR subtype (PAR-2), 2fly shares structural and functional similarities with the "PAR-4 Agonist Peptide, amide". [, ] Both are synthetic peptides designed to activate their respective receptors by mimicking the tethered ligand, demonstrating a shared approach in targeting this family of GPCRs.

2-furoyl-LIGRLO-(diethylenetriaminepentaacetic acid)-NH2 (2-f-LIGRLO-dtpa)

Compound Description: 2-f-LIGRLO-dtpa is a modified PAR-2 agonist peptide designed for lanthanide-based time-resolved fluorescence screening. This compound incorporates a diethylenetriaminepentaacetic acid (dtpa) moiety, allowing for labeling with lanthanide ions. It maintains potent and specific agonist activity at PAR-2 across various in vitro assays. []

Relevance: Although 2-f-LIGRLO-dtpa targets PAR-2, it highlights a strategy for developing modified agonist peptides with enhanced properties for research purposes. [] Similar to this compound, the "PAR-4 Agonist Peptide, amide" may incorporate modifications or additions to its core structure, potentially enhancing its stability, solubility, or enabling its use in specific experimental settings.

Overview

PAR-4 Agonist Peptide, amide is a synthetic peptide that acts as an agonist for the protease-activated receptor 4 (PAR-4). This compound is particularly significant in the context of platelet activation and thromboxane production. Unlike other PAR receptors, such as PAR-1 and PAR-2, PAR-4 is selectively activated by specific peptides, making it a target for research in cardiovascular and inflammatory diseases. The peptide has been characterized for its ability to stimulate platelet function without affecting other PAR receptors, which highlights its specificity and potential therapeutic applications .

Source and Classification

PAR-4 Agonist Peptide, amide is classified as a biologically active peptide. It is derived from the sequence AYPGKF, which is known to activate PAR-4 specifically. This peptide has been synthesized for research purposes and is available from various suppliers, including MedchemExpress and GenScript. Its classification falls under pharmacological agents that modulate receptor activity, particularly in the field of cardiovascular biology .

Synthesis Analysis

Methods

The synthesis of PAR-4 Agonist Peptide, amide typically involves solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of amino acids on a resin support. The process generally includes the following steps:

  1. Resin Preparation: A suitable resin (e.g., Wang resin) is functionalized to allow for peptide attachment.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).
  3. Deprotection: The N-terminal protecting group (often Fmoc) is removed using piperidine.
  4. Cleavage from Resin: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the free peptide .

Technical Details

The synthesis may also involve additional steps such as cyclization or modification to enhance stability or activity. For example, amidation at the C-terminus can improve bioavailability and receptor binding affinity .

Molecular Structure Analysis

The molecular structure of PAR-4 Agonist Peptide, amide can be described by its sequence AYPGKF-NH2. This structure features:

  • Amino Acid Composition: The peptide consists of six amino acids with specific functional groups that contribute to its biological activity.
  • Molecular Weight: The molecular weight of the peptide is approximately 705.83 g/mol.
  • 3D Structure: The three-dimensional conformation can be modeled using computational techniques, which help predict its interaction with PAR-4 receptors .
Chemical Reactions Analysis

PAR-4 Agonist Peptide, amide undergoes several key reactions relevant to its function:

  1. Binding Reaction: The peptide binds to the PAR-4 receptor, initiating a conformational change that activates intracellular signaling pathways.
  2. Signal Transduction: Upon binding, it stimulates downstream signaling cascades that lead to platelet activation and thromboxane production.
  3. Inhibition Studies: Research has shown that specific antagonists can inhibit the effects of this peptide on platelet aggregation, providing insights into potential therapeutic interventions .
Mechanism of Action

The mechanism of action for PAR-4 Agonist Peptide involves:

  1. Receptor Activation: The peptide binds to the extracellular domain of PAR-4, leading to receptor dimerization.
  2. G Protein Coupling: This interaction activates G proteins associated with the receptor, particularly Gq/11 proteins.
  3. Intracellular Signaling: Activation leads to phospholipase C activation, resulting in increased intracellular calcium levels and subsequent platelet activation through thromboxane A2 production .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: The peptide shows stability under physiological conditions but may require specific storage conditions (e.g., -20°C) to prevent degradation.
  • pH Sensitivity: Activity may vary with pH; optimal conditions are usually around physiological pH (7.4) for biological assays.

Relevant data indicates that while PAR-4 Agonist Peptide is stable in solution for short periods, prolonged exposure to light or high temperatures can lead to degradation .

Applications

PAR-4 Agonist Peptide, amide has several scientific applications:

  1. Research Tool: Used extensively in studies investigating platelet biology and thrombus formation.
  2. Disease Models: Helps in understanding cardiovascular diseases where platelet activation plays a crucial role.
  3. Therapeutic Development: Potential use in developing new therapies targeting PAR-4 for conditions like thrombosis or other vascular disorders .

This compound's specificity and potency make it an invaluable tool in both basic and applied biomedical research settings.

Introduction to Protease-Activated Receptor 4 (PAR-4)

PAR-4 in the Protease-Activated Receptor Family

Protease-activated receptors (PARs) constitute a unique subgroup of G protein-coupled receptors (GPCRs) characterized by their irreversible activation mechanism involving proteolytic cleavage. The human PAR family comprises four members (PAR-1 to PAR-4), with PAR-4 (F2RL3 gene product) distinguished by its lower thrombin affinity and distinct activation kinetics compared to other family members [3] [6]. PAR-4 shares the fundamental activation mechanism common to all PARs: proteases such as thrombin cleave the receptor's extracellular N-terminal domain, exposing a cryptic tethered ligand that binds intramolecularly to the receptor's extracellular loops to initiate transmembrane signaling [2] [3]. Unlike PAR-1, which possesses a high-affinity thrombin-binding exodomain (hirudin-like domain), PAR-4 lacks this structural feature, resulting in approximately 50-fold lower thrombin sensitivity (EC₅₀ ~5 nM vs. ~0.2 nM for PAR-1) [3]. This functional divergence establishes PAR-4's specialized role in cellular responses to high thrombin concentrations, particularly during the amplification phase of platelet activation and sustained inflammatory processes.

PAR-4 is co-expressed with PAR-1 in human platelets and endothelial cells but exhibits broader tissue distribution, including expression in neurons, astrocytes, smooth muscle cells, and various immune cells. Its expression is markedly upregulated under inflammatory conditions [2] [6]. Physiologically, PAR-4 activation generates sustained intracellular signals compared to the transient signaling mediated by PAR-1, contributing to prolonged calcium mobilization and distinct patterns of cellular responses [3] [6]. This temporal signaling profile positions PAR-4 as a critical mediator in later stages of platelet activation, thrombosis, and inflammatory tissue damage, making it an emerging therapeutic target for conditions ranging from cardiovascular diseases to neuroinflammatory disorders [2] [8].

Table 1: Comparative Characteristics of Human Thrombin-Activated PARs

FeaturePAR-1PAR-3PAR-4
Gene (Chromosome)F2R (5q13)F2RL2 (5q13)F2RL3 (19p12)
Thrombin EC₅₀~0.2 nM~0.2 nM~5 nM
High-affinity TBDPresent (KYEPF)Present (KYEPF)Absent
Signaling KineticsRapid, transientCooperative with PAR-4Delayed, sustained
Tethered LigandSFLLRNTFRGAPGYPGQV
Agonist PeptideTFLLR-NH₂Not establishedAYPGKF-NH₂

Structural and Functional Overview of PAR-4 Agonist Peptide, amide (AYPGKF-NH2)

The PAR-4 agonist peptide (PAR-4-AP), designated chemically as H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ and commonly referred to as AYPGKF-NH₂, is a synthetic six-amino-acid peptide that functionally mimics PAR-4's endogenous tethered ligand (GYPGQV) exposed after thrombin cleavage [4] [7]. This peptide features a critical C-terminal amidation (-NH₂), which significantly enhances its stability and receptor-binding affinity compared to its free-acid counterpart [4] [10]. The molecular formula of PAR-4-AP is C₃₄H₄₈N₈O₇, with a molecular weight of 680.79 g/mol [4] [5]. High-performance liquid chromatography (HPLC) analyses confirm a purity typically exceeding 95% for research-grade preparations [7].

Structurally, AYPGKF-NH₂ adopts a β-turn conformation stabilized by interactions between the N-terminal alanine and C-terminal lysine-phenylalanine residues. This configuration allows optimal engagement with PAR-4's ligand-binding pocket within the receptor's extracellular loops. Key molecular interactions identified through mutagenesis and docking studies include:

  • Salt Bridge Formation: The lysine (K⁵) side chain interacts with PAR-4's conserved Asp²³⁰ in extracellular loop 2 (ECL2) [10].
  • Hydrophobic Interactions: Phenylalanine (F⁶) and tyrosine (Y²) anchor within a hydrophobic subpocket formed by transmembrane helices 3, 5, and 7.
  • N-Terminal Specificity: Alanine (A¹) provides steric compatibility with the shallow N-terminal receptor binding region, distinguishing PAR-4 activation from PAR-1 or PAR-2 agonist peptides [10].

Functionally, AYPGKF-NH₂ demonstrates high selectivity for human PAR-4, with no significant cross-reactivity observed for PAR-1 or PAR-2 even at concentrations up to 300 µM [4] [7]. Upon binding, it triggers Gq-mediated phospholipase C-β (PLC-β) activation, leading to inositol trisphosphate (IP₃)-dependent calcium mobilization from endoplasmic reticulum stores. This is followed by sustained calcium influx through store-operated channels [6] [9]. In platelets, these signaling cascades result in:

  • αIIbβ3 Integrin Activation: Measured by PAC-1 antibody binding (EC₅₀ ~200 µM in human platelets).
  • Granule Secretion: P-selectin (CD62P) and CD63 surface exposure from α-granules and dense granules, respectively.
  • Thromboxane A₂ Synthesis: Approximately 50% of maximal thrombin-induced production [5] [7].
  • Aggregation Responses: Irreversible platelet aggregation at threshold concentrations (~75-300 µM), with sensitivity influenced by the rs773902 PAR-4 polymorphism [9].

Table 2: Structural and Functional Characteristics of PAR-4 Agonist Peptide, amide

PropertySpecificationFunctional Significance
Amino Acid SequenceH-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂Mimics tethered ligand (residues 48-53)
Molecular FormulaC₃₄H₄₈N₈O₇Determines biochemical properties
Molecular Weight680.79 g/molImpacts membrane permeability
C-terminal ModificationAmidation (-CONH₂)Enhances proteolytic resistance & receptor affinity
Key Binding ResiduesLys⁵ (Asp²³⁰ interaction), Phe⁶ (hydrophobic pocket)Critical for receptor activation & selectivity
Calcium MobilizationEC₅₀ ~100-200 µM (cell type-dependent)Initiates signaling cascades
Platelet AggregationThreshold: 75-300 µM (genotype-dependent)Measures functional output in thrombosis research

Historical Context and Discovery of PAR-4 Agonist Peptides

The discovery of PAR-4 emerged from efforts to explain thrombin responses in cells lacking PAR-1. In 1998, two independent research groups led by Kahn et al. and Xu et al. reported the cloning and characterization of this novel thrombin receptor from a human cDNA library [3]. Designated PAR-4, it was genetically distinct from earlier PARs, located on chromosome 19p12 rather than the PAR-1/-2/-3 cluster on 5q13. Initial functional characterization revealed that thrombin and trypsin activated PAR-4 through cleavage at the Arg⁴⁷/Gly⁴⁸ site, unmasking the native tethered ligand sequence GYPGQV [3].

Early attempts to develop PAR-4 agonist peptides focused on sequences derived from this endogenous tethered ligand. The hexapeptide GYPGQV was found to activate PAR-4 but exhibited limitations including proteolytic instability and suboptimal potency (EC₅₀ >500 µM in platelet assays). Structure-activity relationship (SAR) studies systematically modified this scaffold:

  • N-terminal Modifications: Substitution of glycine (G¹) with alanine (A¹) improved potency, yielding AYPGQV.
  • C-terminal Optimization: Replacement of valine (V⁶) with phenylalanine-amide (F⁶-NH₂) significantly enhanced receptor affinity and functional activity due to improved hydrophobic interactions and resistance to carboxypeptidases.
  • Proline-Glycine Core: The central PG motif proved essential for maintaining the bioactive conformation [4] [10].

These optimizations culminated in the development of AYPGKF-NH₂ as the canonical PAR-4 agonist peptide, achieving >10-fold higher potency than GYPGQV (EC₅₀ ~100-200 µM vs. >500 µM in calcium mobilization assays) [4] [10]. This peptide became an indispensable pharmacological tool for selective PAR-4 activation, enabling researchers to dissect PAR-4-specific signaling independently of other PARs or thrombin's proteolytic activities.

The subsequent decades witnessed significant advancements in understanding PAR-4's physiological roles using AYPGKF-NH₂. Key milestones include:

  • Platelet Biology: Establishing PAR-4's contribution to sustained platelet activation and thrombus stability [9].
  • Inflammation Research: Demonstrating PAR-4's involvement in neutrophil recruitment, endothelial activation, and pain signaling [3] [4].
  • Neuroscience: Revealing PAR-4's role in blood-brain barrier disruption and neuroinflammation [8].
  • Drug Discovery: Enabling high-throughput screens for PAR-4 antagonists like BMS-986120 and novel CNS-penetrant compounds [2] [8].

The development of AYPGKF-NH₂ thus represented a critical turning point, transitioning PAR-4 from a molecular curiosity to a well-validated therapeutic target with implications across thrombosis, inflammation, and neurodegeneration.

Table 3: Historical Development of PAR-4 Agonist Peptides

YearDevelopment MilestoneSignificance
1998PAR-4 cloning by Kahn/Xu groups [3]Identified novel thrombin receptor on chromosome 19
1999Characterization of native tethered ligand (GYPGQV)Established activation mechanism
2000SAR studies on GYPGQV derivatives [10]Revealed importance of C-terminal amidation
2001Introduction of AYPGKF-NH₂ [4]Standardized selective PAR-4 research tool
2010sElucidation of biased signaling profiles [10]Demonstrated peptide-dependent signaling outcomes
2020sEnabling CNS-penetrant antagonist screens [8]Accelerated neurotherapeutic development

Properties

Product Name

PAR-4 Agonist Peptide, amide

IUPAC Name

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C34H48N8O7

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1

InChI Key

BBAOHIALRKLBRD-OZDPOCAXSA-N

SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Synonyms

PAR-4-AP; AY-NH2

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.